molecular formula C15H17ClFNO B5501209 (4-fluorobenzyl)(3-methoxybenzyl)amine hydrochloride

(4-fluorobenzyl)(3-methoxybenzyl)amine hydrochloride

Cat. No. B5501209
M. Wt: 281.75 g/mol
InChI Key: AYCSESWNAGIFAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (4-fluorobenzyl)(3-methoxybenzyl)amine hydrochloride often involves intricate processes. For instance, the synthesis of related N4O3 amine phenol ligands and their lanthanide complexes involves the reduction of Schiff bases derived from tris(2-aminoethyl)amine and o-vanillin (Liu, Yang, Rettig, & Orvig, 1993). Similarly, the preparation of L-amino-acid 4-methoxybenzyl ester hydrochlorides, which is related to the synthesis process, includes the interaction of 4-methoxybenzyl halides with amino or silver salts of corresponding N-(2-nitrophenylthio)-L-amino-acids (Stelakatos & Argyropoulos, 1970).

Molecular Structure Analysis

The molecular structure of compounds similar to (4-fluorobenzyl)(3-methoxybenzyl)amine hydrochloride has been studied using various methods. For instance, computational and spectroscopic studies of a novel Schiff base compound, 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine, provide insights into its molecular geometry and structural properties (Habibi et al., 2013).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds reveal insights into their functional behavior. For example, the study of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine demonstrates its potential as an inhibitor of melanin biosynthesis, highlighting its reactivity and potential applications (Choi et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, play a crucial role in their applicability in various domains. Research on similar compounds, such as fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, sheds light on these aspects, including solubility and crystal structure (Sun et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

(4-Fluorobenzyl)(3-methoxybenzyl)amine hydrochloride and similar compounds serve as crucial intermediates in the synthesis of complex molecules. For example, the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl), and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions demonstrates the importance of such compounds in synthetic chemistry. These protecting groups can be selectively removed under neutral conditions, showcasing the chemical versatility of these compounds (Horita et al., 1986).

Biological Applications

In the realm of biological studies, derivatives of (4-fluorobenzyl)(3-methoxybenzyl)amine have been investigated for their potential therapeutic applications. For instance, LJP 1586 [Z-3-Fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity, has been characterized for its anti-inflammatory activity. This study highlights the potential for such compounds to be developed into small molecule anti-inflammatory drugs (O’rourke et al., 2008).

Materials Science

In materials science, the modification and application of (4-fluorobenzyl)(3-methoxybenzyl)amine derivatives have been explored. The comparison of PVDF- and FEP-based radiation-grafted alkaline anion-exchange membranes, utilizing vinylbenzyl chloride grafted onto fluoropolymer films and subsequently modified to include amine groups, illustrates the utility of such compounds in developing membranes for low-temperature direct methanol fuel cells (Danks et al., 2002).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.ClH/c1-18-15-4-2-3-13(9-15)11-17-10-12-5-7-14(16)8-6-12;/h2-9,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCSESWNAGIFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]methanamine;hydrochloride

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